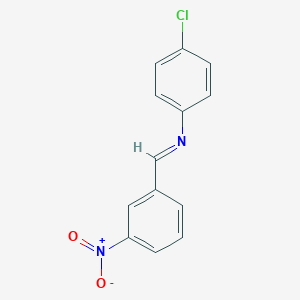

4-Chloro-N-(3-nitrobenzylidene)-aniline

説明

4-Chloro-N-(3-nitrobenzylidene)-aniline is a Schiff base formed by the condensation of 4-chloroaniline and 3-nitrobenzaldehyde. Its structure comprises a 4-chloro-substituted aniline moiety linked via an imine (–C=N–) bond to a 3-nitrobenzylidene group. The nitro (–NO₂) group at the 3-position of the benzylidene ring and the chloro (–Cl) substituent at the 4-position of the aniline ring confer distinct electronic and steric properties. Schiff bases of this type are widely studied for applications in coordination chemistry, corrosion inhibition, and materials science due to their ability to act as ligands and their tunable reactivity .

特性

CAS番号 |

10480-25-8 |

|---|---|

分子式 |

C13H9ClN2O2 |

分子量 |

260.67 g/mol |

IUPAC名 |

N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine |

InChI |

InChI=1S/C13H9ClN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H |

InChIキー |

WVWIAWOOTNQWGY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl |

ピクトグラム |

Irritant |

製品の起源 |

United States |

類似化合物との比較

Substituent Position and Electronic Effects

The position and nature of substituents on the aniline and benzylidene moieties significantly influence the electronic structure and reactivity of Schiff bases. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 3-nitro group in the target compound enhances the electron deficiency of the imine bond, increasing its acidity and reactivity toward metal coordination. This contrasts with methoxy (–OCH₃) or methyl (–CH₃) groups, which are electron-donating and reduce imine reactivity .

- Steric Effects: Bulky substituents (e.g., 3,4-dimethyl groups on aniline) hinder molecular packing and reduce inhibition efficiency compared to planar analogues .

- Correlation with Corrosion Inhibition: Quantum chemical studies show that compounds with para-substituted EWGs (e.g., 4-CNMBA) exhibit higher inhibition efficiencies due to optimized adsorption on metal surfaces .

Structural and Crystallographic Insights

- Nitro Position: The 3-nitrobenzylidene group in the target compound creates a twisted molecular conformation, as seen in related structures like 3,4-dimethyl-N-(3-nitrobenzylidene)aniline. This contrasts with 4-nitro derivatives, which adopt more planar geometries due to symmetric electron withdrawal .

- Crystal Packing: The nitro group’s position influences hydrogen bonding and π-π stacking. For example, 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline forms denser crystal lattices due to methoxy group interactions, whereas nitro-substituted analogues exhibit weaker van der Waals forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。